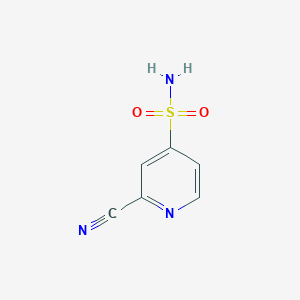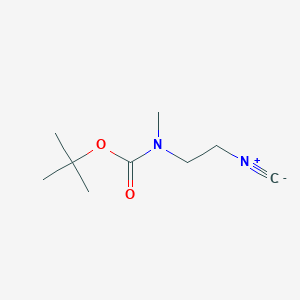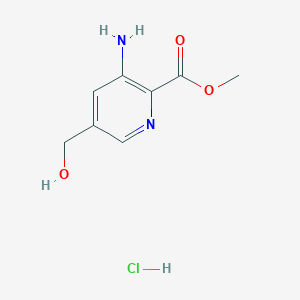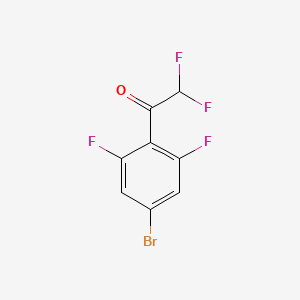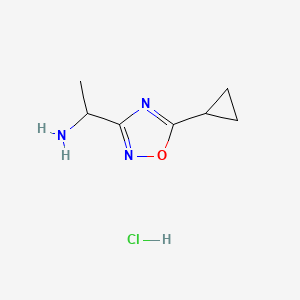![molecular formula C6H9NO4 B13513043 2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)
2-[1-(Nitromethyl)cyclopropyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Nitromethyl)cyclopropyl]acetic acid is an organic compound with a unique cyclopropyl ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a cyclopropyl ring attached to an acetic acid moiety, with a nitromethyl group substituting one of the hydrogen atoms on the cyclopropyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Nitromethyl)cyclopropyl]acetic acid typically involves multiple steps. One common method starts with the cyclopropanation of an appropriate alkene using a nitromethylating agent. The intermediate product is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of large-scale reactors, continuous flow systems, and automated monitoring to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Nitromethyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The hydrogen atoms on the cyclopropyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[1-(Nitromethyl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(Nitromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The nitromethyl group can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with proteins. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid: This compound has a mercaptomethyl group instead of a nitromethyl group.
2-[1-(Hydroxymethyl)cyclopropyl]acetic acid: This compound has a hydroxymethyl group instead of a nitromethyl group.
Uniqueness
2-[1-(Nitromethyl)cyclopropyl]acetic acid is unique due to the presence of the nitromethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making it valuable for certain applications .
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-[1-(nitromethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-6(1-2-6)4-7(10)11/h1-4H2,(H,8,9) |
InChI Key |
CQZQTRNWDSRCPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
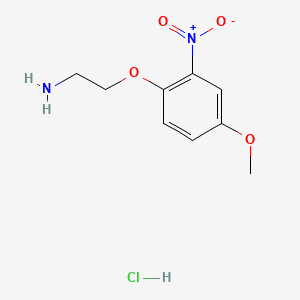
![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
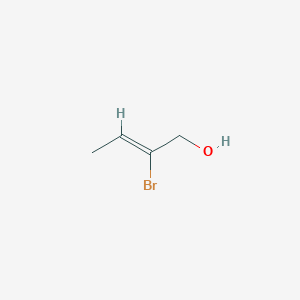
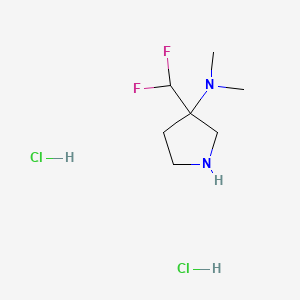
amine](/img/structure/B13513030.png)
